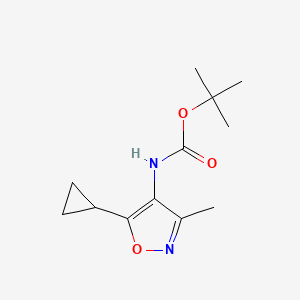
1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
作用機序
Target of Action
The primary target of 1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride is Copper (I) ions . The compound acts as a ligand, binding to the Copper (I) ions and stabilizing them .
Mode of Action
This compound interacts with its target, Copper (I) ions, by stabilizing them towards disproportionation and oxidation . This stabilization enhances the catalytic effect of Copper (I) in the azide-acetylene cycloaddition .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the azide-acetylene cycloaddition . By stabilizing Copper (I) ions, the compound enhances the catalytic effect of Copper (I) in this pathway
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its role in enhancing the catalytic effect of Copper (I) in the azide-acetylene cycloaddition
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is soluble in DMSO and DMF , and it should be stored at -20°C . It is also incompatible with heat and oxidizing agents , indicating that these environmental factors could potentially affect its stability and efficacy.
生化学分析
Biochemical Properties
1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound acts as a ligand that stabilizes copper(I) ions, preventing their disproportionation and oxidation. This stabilization enhances the catalytic efficiency of copper(I) in azide-alkyne cycloaddition reactions, a key reaction in click chemistry . The compound interacts with enzymes and proteins that are involved in these reactions, facilitating the formation of stable triazole linkages. The nature of these interactions is primarily based on coordination chemistry, where the triazole ring binds to the copper(I) ion, forming a stable complex.
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways and gene expression by modulating the activity of enzymes involved in these processes. For example, the compound can inhibit certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and can result in changes in gene expression and cellular metabolism . Additionally, the compound’s ability to stabilize copper(I) ions can influence redox reactions within the cell, impacting cellular oxidative stress levels.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with copper(I) ions. The triazole ring in the compound coordinates with the copper(I) ion, forming a stable complex that enhances the ion’s catalytic activity in azide-alkyne cycloaddition reactions . This interaction prevents the copper(I) ion from undergoing disproportionation and oxidation, thereby maintaining its active form. Additionally, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity and subsequent effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to heat or oxidizing agents . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression. The stability of the compound can be influenced by factors such as pH and temperature, which can affect its long-term efficacy in biological studies.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and affect metabolic flux and metabolite levels within the cell. The compound’s ability to stabilize copper(I) ions also plays a role in redox reactions, influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can bind to specific transporters that facilitate its uptake into cells, where it can accumulate in certain cellular compartments. The distribution of the compound within tissues can be influenced by factors such as blood flow and tissue permeability, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum. This localization can affect the compound’s activity and function, as it can interact with specific enzymes and proteins within these compartments. The targeting signals and modifications that direct the compound’s localization are crucial for its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride can be synthesized through a multi-step process involving the following key steps:
Formation of 1-benzyl-1H-1,2,3-triazole: This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The reaction involves the use of benzyl azide and an alkyne in the presence of a copper(I) catalyst.
Amination: The resulting 1-benzyl-1H-1,2,3-triazole is then subjected to amination to introduce the amine group at the 4-position.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled.
化学反応の分析
Types of Reactions
1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The triazole ring and benzyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole compound.
Substitution: Substituted triazole derivatives with various functional groups.
科学的研究の応用
1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
類似化合物との比較
Similar Compounds
- 1-benzyl-1H-1,2,4-triazole
- 1-benzyl-4-bromo-1H-pyrazole
- 1-benzyl-4-iodo-1H-pyrazole
Uniqueness
1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.
特性
IUPAC Name |
1-benzyltriazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-9-7-13(12-11-9)6-8-4-2-1-3-5-8;/h1-5,7H,6,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCXRTLSNDOUAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(2-Amino-5-methylphenyl)sulfanyl]propanoic acid hydrochloride](/img/structure/B1378712.png)
![Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1378713.png)





